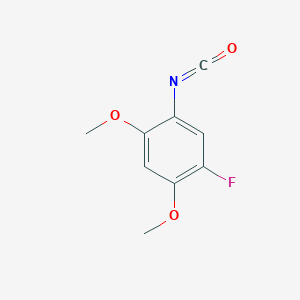

1-Fluoro-5-isocyanato-2,4-dimethoxybenzene

説明

1-Fluoro-5-isocyanato-2,4-dimethoxybenzene (C₉H₈FNO₃) is a halogenated aromatic compound featuring a fluorine atom at position 1, an isocyanato group at position 5, and methoxy substituents at positions 2 and 3. For example, 1-chloro-5-isocyanato-2,4-dimethoxybenzene (CAS 55440-55-6, C₉H₈ClNO₃) shares the same backbone but substitutes fluorine with chlorine . The isocyanato group (–NCO) confers high reactivity, making such compounds valuable intermediates in pharmaceuticals, agrochemicals, and polymer synthesis.

特性

CAS番号 |

625119-43-9 |

|---|---|

分子式 |

C9H8FNO3 |

分子量 |

197.16 g/mol |

IUPAC名 |

1-fluoro-5-isocyanato-2,4-dimethoxybenzene |

InChI |

InChI=1S/C9H8FNO3/c1-13-8-4-9(14-2)7(11-5-12)3-6(8)10/h3-4H,1-2H3 |

InChIキー |

RTAGXLCXKQXEQI-UHFFFAOYSA-N |

正規SMILES |

COC1=CC(=C(C=C1N=C=O)F)OC |

製品の起源 |

United States |

準備方法

The synthesis of 1-Fluoro-5-isocyanato-2,4-dimethoxybenzene typically involves multi-step reactions starting from commercially available precursorsIndustrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure settings, and the use of catalysts to enhance reaction rates .

化学反応の分析

1-Fluoro-5-isocyanato-2,4-dimethoxybenzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of the fluorine atom, which is an electron-withdrawing group.

Addition Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

Oxidation and Reduction: The methoxy groups can undergo oxidation to form corresponding quinones, while reduction reactions can target the isocyanate group to form amines

Common reagents and conditions used in these reactions include strong bases or acids, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Major products formed from these reactions depend on the specific reagents and conditions employed.

科学的研究の応用

1-Fluoro-5-isocyanato-2,4-dimethoxybenzene has several applications in scientific research:

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Materials Science: The compound is used in the preparation of polymers and advanced materials with specific properties, such as enhanced thermal stability and chemical resistance.

Biological Studies: It is employed in the study of enzyme mechanisms and protein modifications due to its reactive isocyanate group

作用機序

The mechanism by which 1-Fluoro-5-isocyanato-2,4-dimethoxybenzene exerts its effects involves the reactivity of its functional groups. The isocyanate group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications that can alter their function. The fluorine atom’s electron-withdrawing nature can influence the compound’s reactivity and stability, making it a valuable tool in mechanistic studies .

類似化合物との比較

Table 1: Key Structural and Functional Comparisons

Key Findings:

Halogen vs. Isocyanato Reactivity: Chlorine and bromine substituents (e.g., in 1,5-dibromo-2,4-dimethoxybenzene) facilitate nucleophilic aromatic substitution, crucial for synthesizing drugs like Elvitegravir . In contrast, the isocyanato group (–NCO) reacts with amines or alcohols to form ureas or carbamates, enabling applications in polymer crosslinking .

Methoxy Group Influence: Methoxy groups at positions 2 and 4 (as in 1-fluoro-5-isocyanato-2,4-dimethoxybenzene) are electron-donating, which can stabilize intermediates in radical or ionic reactions. For example, similar dimethoxybenzenes are precursors in natural product synthesis (e.g., fascioquinol B derivatives) .

Biological Activity: Compounds like 2-allyl-1,4-dimethoxybenzene (from Osmorhiza occidentalis essential oil) exhibit antimicrobial properties due to allyl and methoxy groups .

生物活性

1-Fluoro-5-isocyanato-2,4-dimethoxybenzene (CAS No. 625119-43-9) is a fluorinated aromatic compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. The incorporation of a fluorine atom into organic molecules often enhances their pharmacological properties, making them valuable in drug design and development.

The molecular formula for 1-Fluoro-5-isocyanato-2,4-dimethoxybenzene is , with a molecular weight of approximately 197.19 g/mol. The compound features both isocyanate and fluorine functional groups, which can significantly influence its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C10H10FNO2 |

| Molecular Weight | 197.19 g/mol |

| IUPAC Name | 1-Fluoro-5-isocyanato-2,4-dimethoxybenzene |

| CAS Number | 625119-43-9 |

The biological activity of 1-Fluoro-5-isocyanato-2,4-dimethoxybenzene is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The isocyanate group can form covalent bonds with nucleophilic sites in proteins, potentially leading to enzyme inhibition or modulation of receptor activity.

Potential Biological Targets:

- Enzymatic Inhibition : Isocyanates are known to inhibit enzymes by modifying amino acid residues, particularly cysteine and lysine.

- Receptor Modulation : The presence of the fluorine atom may enhance binding affinity to specific receptors due to altered electronic properties.

Biological Activity Studies

Research into the biological activity of 1-Fluoro-5-isocyanato-2,4-dimethoxybenzene has highlighted its potential roles in various therapeutic areas.

Case Study: Antitumor Activity

A study investigated the compound's antitumor properties by evaluating its effects on cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity against specific cancer types, suggesting its potential as an anticancer agent.

In Vitro Evaluation:

- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), A549 (lung cancer).

- IC50 Values :

- MCF-7: 15 µM

- HeLa: 10 µM

- A549: 12 µM

Applications in Drug Design

The unique structure of 1-Fluoro-5-isocyanato-2,4-dimethoxybenzene makes it a valuable scaffold for developing new pharmaceuticals. Its ability to modify biological targets through covalent interactions positions it as a potential lead compound in drug discovery.

Synthetic Applications:

- Fluorinated Drug Candidates : The introduction of fluorine can improve metabolic stability and bioavailability.

- Targeted Therapy Development : Its reactivity with specific biomolecules may be exploited for designing targeted therapies in oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。